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Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely

employed in the pharmaceutical industry to characterize the physical properties of materials.

One of its critical applications is the determination of the degree of crystallinity of excipients like

lactose, which can significantly impact the stability, processability, and bioavailability of

pharmaceutical dosage forms.

Introduction to Lactose Crystallinity
Lactose, a common excipient, can exist in either a stable crystalline form or a metastable, high-

energy amorphous state.[1] Manufacturing processes such as spray drying, freeze-drying, and

milling can induce the formation of amorphous content.[1] This amorphous form is

thermodynamically unstable and can lead to issues like hygroscopicity, instability, and changes

in powder flow and compaction properties.[1] Therefore, quantifying the crystallinity of lactose

is crucial for ensuring product quality and performance. DSC provides a reliable method for this

quantification by measuring the heat flow associated with thermal events like glass transition,

crystallization, and melting.[2]

Principle of DSC for Crystallinity Analysis
A typical DSC experiment involves heating a sample and a reference material at a controlled

rate and measuring the difference in heat flow required to maintain both at the same
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temperature.[3] The resulting thermogram plots heat flow against temperature, revealing

characteristic thermal events.

For a sample containing amorphous lactose, the DSC thermogram will typically exhibit the

following features:

Glass Transition (Tg): An endothermic shift in the baseline, representing the transition from a

rigid glassy state to a more mobile, rubbery state.[4][5]

Crystallization (Tc): An exothermic peak, indicating the spontaneous crystallization of the

amorphous fraction upon heating.[1][2]

Melting (Tm): An endothermic peak corresponding to the melting of the crystalline portion of

the sample. For lactose, multiple melting peaks may be observed due to the presence of

different anomers (α- and β-lactose).[1][6]

By analyzing the enthalpies of these transitions, the percentage of crystallinity in a lactose

sample can be calculated.

Quantitative Data Summary
The following table summarizes typical thermal properties of lactose obtained from DSC

analysis. These values can vary depending on the specific form of lactose, its thermal history,

and the experimental conditions.
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Thermal Event Parameter
Amorphous
Lactose

α-Lactose
Monohydrate

β-Lactose

Glass Transition
Onset

Temperature (Tg)

~101-102 °C

(anhydrous)[4][7]
N/A N/A

Crystallization
Onset

Temperature (Tc)
~160-180 °C[8] N/A N/A

Enthalpy of

Crystallization

(ΔHc)

Varies with

amorphous

content

N/A N/A

Melting

Onset

Temperature

(Tm)

~210-220 °C

(after

crystallization)[8]

~218-220 °C

(anhydrous α-

lactose)[6][9]

~225-240 °C[8]

Enthalpy of

Fusion (ΔHm)

Varies with

crystalline

content

~143.86 J/g[6] Varies

Dehydration
Onset

Temperature
N/A

~144-149 °C[6]

[9]
N/A

Experimental Protocols
Protocol 1: Sample Preparation

Accurately weigh 4-5 mg of the lactose sample into a standard aluminum DSC pan.[1]

For powders, ensure a flat, even surface to maximize thermal contact with the pan.

Non-hermetically seal the pan to allow for the escape of any evolved moisture, particularly

when analyzing lactose monohydrate.[1]

Prepare an empty, sealed aluminum pan to be used as a reference.

Protocol 2: DSC Instrument Setup and Measurement
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using

certified standards, such as indium.[1][4]

Experimental Conditions:

Temperature Range: Heat the sample from a sub-ambient temperature (e.g., 20 °C) to a

temperature above the final melting point (e.g., 240 °C) to ensure all thermal events are

captured.[1]

Heating Rate: A typical heating rate for this analysis is 5-10 °C/min.[1]

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow

rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

Measurement Procedure:

Place the prepared sample and reference pans into the DSC cell.

Equilibrate the system at the starting temperature.

Initiate the heating program and record the heat flow as a function of temperature.

Data Analysis and Calculation of Crystallinity
The percentage of crystallinity (%C) in a lactose sample can be determined using the following

formula:

%C = [ (ΔHm - ΔHc) / ΔHm,100% ] * 100[10]

Where:

ΔHm is the specific enthalpy of melting (in J/g) of the sample, obtained by integrating the

area of the melting peak.

ΔHc is the specific enthalpy of crystallization (in J/g) of the sample, obtained by integrating

the area of the crystallization exotherm.
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ΔHm,100% is the specific enthalpy of melting for a 100% crystalline reference material. For

α-lactose monohydrate, a reference value is used.

Data Analysis Workflow

Data Acquisition

Data Processing

Calculation

Perform DSC Scan Obtain DSC Thermogram
(Heat Flow vs. Temperature)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b7804260?utm_src=pdf-body-img
https://www.benchchem.com/product/b7804260?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. akjournals.com [akjournals.com]

2. dairy-journal.org [dairy-journal.org]

3. testinglab.com [testinglab.com]

4. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]

5. academic.oup.com [academic.oup.com]

6. researchgate.net [researchgate.net]

7. lait.dairy-journal.org [lait.dairy-journal.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. instanano.com [instanano.com]

To cite this document: BenchChem. [Application of Differential Scanning Calorimetry (DSC)
for Lactose Crystallinity Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7804260#differential-scanning-calorimetry-dsc-for-
lactose-crystallinity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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